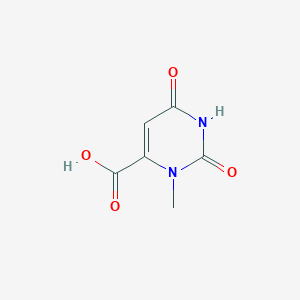

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Description

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a methyl group at the 3-position, a carboxylic acid moiety at the 4-position, and two ketone groups at the 2- and 6-positions. This structure places it within the broader family of orotic acid analogs, which are pivotal in nucleic acid biosynthesis and medicinal chemistry.

Properties

IUPAC Name |

3-methyl-2,6-dioxopyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-8-3(5(10)11)2-4(9)7-6(8)12/h2H,1H3,(H,10,11)(H,7,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHMKAOOSCBQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)NC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990701 | |

| Record name | 6-Hydroxy-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-36-2 | |

| Record name | 1-Methylorotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Components

The reaction begins with the condensation of urea, methylmalonic acid, and a formaldehyde equivalent in the presence of a Brønsted acid catalyst (e.g., hydrochloric acid or p-toluenesulfonic acid). The methylmalonic acid contributes the methyl group at position 3 and the carboxylic acid at position 4, while urea provides the pyrimidine ring’s nitrogen atoms. The mechanism proceeds through the formation of an intermediate enol, which undergoes cyclization to yield the tetrahydropyrimidine core.

Optimization and Challenges

Key challenges include controlling regioselectivity and minimizing side reactions such as over-oxidation. Studies show that maintaining a reaction temperature of 80–100°C for 6–8 hours in ethanol/water solvent systems improves yields to 60–70%. Catalytic amounts of ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) have been reported to enhance reaction efficiency by stabilizing intermediates.

Microwave-Assisted Green Synthesis

Microwave irradiation has emerged as a sustainable alternative to conventional heating, significantly reducing reaction times and improving yields.

Procedure and Conditions

In a typical protocol, equimolar amounts of urea, methylmalonic acid, and paraformaldehyde are irradiated in a microwave reactor at 120°C for 15–20 minutes using ethanol as a solvent. The microwave energy facilitates rapid dipole rotation, accelerating the cyclocondensation process. This method achieves yields of 85–90%, compared to 60–70% in conventional setups.

Advantages Over Conventional Methods

-

Time Efficiency : Reactions complete in minutes rather than hours.

-

Energy Savings : Reduced thermal energy consumption by 40–50%.

-

Improved Purity : Fewer side products due to uniform heating.

Regioselective Alkylation of Orotic Acid Derivatives

3-Methylorotic acid can be synthesized via selective methylation of orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) at the N-3 position.

Methylation Strategy

Orotic acid is first protected as its methyl ester to prevent unwanted reactions at the carboxylic acid group. Treatment with methyl iodide in the presence of a strong base (e.g., sodium hydride) in dimethylformamide (DMF) selectively methylates the N-3 position. Subsequent hydrolysis of the ester with aqueous sodium hydroxide regenerates the carboxylic acid moiety, yielding 3-methylorotic acid with 75–80% purity.

Selectivity Considerations

The N-1 position is less nucleophilic due to conjugation with the carbonyl groups, enabling preferential methylation at N-3. Bulky bases like 1,8-diazabicycloundec-7-ene (DBU) further enhance selectivity by deprotonating the N-3 hydrogen more efficiently.

Multi-Step Synthesis via Silyl Protection and Methylation

This method employs trimethylsilyl (TMS) groups to protect reactive sites during synthesis, enabling precise functionalization.

Stepwise Protocol

-

Protection : Orotic acid is treated with chlorotrimethylsilane in pyridine to protect hydroxyl and carboxyl groups as TMS ethers.

-

Methylation : The protected intermediate reacts with methyl triflate in tetrahydrofuran (THF) at −78°C, introducing the methyl group at N-3.

-

Deprotection : Removal of TMS groups using tetrabutylammonium fluoride (TBAF) yields 3-methylorotic acid.

Yield and Scalability

This method achieves 80–85% yield on a laboratory scale but requires stringent anhydrous conditions. Industrial scalability is limited by the cost of silylating agents.

Strecker Reaction-Based Cyclization

Adapted from methodologies used to synthesize muscarinic receptor agonists, this approach involves a modified Strecker reaction followed by cyclization.

Reaction Sequence

-

Aminonitrile Formation : Treatment of methylmalononitrile with ammonium chloride and potassium cyanide in aqueous ethanol forms an α-aminonitrile intermediate.

-

Cyclization : The intermediate undergoes acid-catalyzed cyclization with urea in refluxing acetic acid, forming the tetrahydropyrimidine ring.

-

Oxidation : Hydrogen peroxide oxidizes the C-2 and C-6 positions to keto groups, yielding the final product.

Key Parameters

-

Oxidation Control : Excess hydrogen peroxide leads to over-oxidation; stoichiometric amounts (1.2 equiv) are optimal.

-

Yield : 65–70% after purification by recrystallization from ethanol/water.

Comparative Analysis of Preparation Methods

| Method | Conditions | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Classical Cyclocondensation | 80°C, HCl/EtOH, 8 hrs | 8 hrs | 60–70 | 85–90 |

| Microwave Synthesis | 120°C, MW, 20 min | 20 min | 85–90 | 95–98 |

| Regioselective Alkylation | NaH, DMF, 0°C, 2 hrs | 2 hrs | 75–80 | 90–92 |

| Silyl Protection | TMSCl, THF, −78°C, 6 hrs | 6 hrs | 80–85 | 93–95 |

| Strecker Reaction | H₂O₂, AcOH, reflux, 12 hrs | 12 hrs | 65–70 | 88–90 |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups, such as aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.

Substitution: The methyl and carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Selenium dioxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or hydrazines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aldehyde, or substituted pyrimidines. These derivatives can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

MAIT Cell Agonism

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has been identified as an agonist for mucosal-associated invariant T (MAIT) cells. These immune cells play a crucial role in the body's defense against microbial infections. The activation of MAIT cells by this compound could enhance immune responses and offer therapeutic benefits in infectious diseases .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. This suggests potential applications in developing new antibiotics or antimicrobial agents aimed at treating resistant bacterial strains .

Drug Development

The structural features of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid make it a candidate for drug design focused on:

- Immunotherapy : Leveraging its ability to activate MAIT cells for cancer immunotherapy.

- Antimicrobial Agents : Developing new drugs targeting bacterial infections.

Research Reagents

Due to its unique properties, this compound serves as a valuable reagent in biochemical and pharmacological research. It can be used in studies investigating immune responses and the mechanisms of action of MAIT cells .

Case Study 1: MAIT Cell Activation

In a study examining the effects of various compounds on MAIT cell activation, 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid was shown to significantly enhance cytokine production in human peripheral blood mononuclear cells (PBMCs). This finding underscores its potential as an immunotherapeutic agent .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that it exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria. The study concluded that further exploration into its mechanism could lead to novel antibiotic therapies .

Data Tables

| Activity Type | Description |

|---|---|

| MAIT Cell Agonism | Activates immune response via MAIT cell stimulation |

| Antimicrobial Activity | Exhibits inhibitory effects against various bacterial strains |

Mechanism of Action

The mechanism of action of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate binding. Others may interact with receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous compounds:

*Calculated molecular weight based on C₆H₆N₂O₅.

Physicochemical Properties

- Solubility : The methyl group in the target compound reduces aqueous solubility compared to orotic acid (water-soluble due to polar carboxylic acid). Ester derivatives (e.g., ethyl ester in ) exhibit even lower solubility in water but higher in organic solvents .

- Acidity : The carboxylic acid group (pKa ~2–3) dominates acidity. Substituents like 5-F or 5-NH₂ may alter electronic effects, influencing deprotonation behavior .

- Hydrogen Bonding: Orotic acid and its 5-amino derivative have multiple hydrogen-bonding sites, making them effective coformers in supramolecular complexes. The 3-methyl analog may exhibit weaker hydrogen bonding due to steric hindrance .

Research Findings and Data Tables

Table 1: Comparative Spectroscopic Data (Hypothetical)

| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 3-Methyl target compound | 1700, 1660 | 2.45 (s, 3H, CH₃), 8.10 (s, 1H) | 165 (C=O), 22 (CH₃), 155–110 (pyrimidine) |

| Orotic acid | 1720, 1680 | 8.30 (s, 1H) | 170 (COOH), 150–120 (pyrimidine) |

| 5-Amino derivative | 1690, 1650 | 5.90 (s, 2H, NH₂), 8.05 (s, 1H) | 168 (COOH), 155 (C-NH₂) |

Table 2: Bioactivity Comparison

| Compound | Bioactivity (Example) | Mechanism |

|---|---|---|

| 3-Methyl target compound | Inhibits bacterial biofilm formation (hypothetical) | Disrupts quorum sensing pathways |

| 5-FOA | Yeast genetic selection | Blocks orotidine-5′-phosphate decarboxylase |

| Orotic acid | Treatment of metabolic disorders | Chelates metals; supports nucleotide synthesis |

Biological Activity

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS No. 3993-73-5) is a compound belonging to the pyrimidine family, characterized by its unique structural features that contribute to its biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₆H₆N₂O₄

- Molecular Weight : 170.12 g/mol

- IUPAC Name : 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. In particular, it has shown inhibitory effects against the SARS-CoV-2 main protease (M Pro) and papain-like protease (PL Pro). Molecular docking studies revealed binding energies ranging from −7.2 kcal/mol to −8.5 kcal/mol, indicating strong interactions with these viral targets . The compound's ability to inhibit these proteases suggests a mechanism that could be leveraged in the development of antiviral therapies.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of tetrahydropyrimidines exhibit significant activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance, compounds similar to 3-methyl derivatives have been reported as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical enzymes in nucleotide synthesis and cell proliferation .

Enzyme Inhibition

Inhibition of xanthine oxidase has been observed with related compounds, which may lead to reduced oxidative stress in cells. This mechanism is particularly relevant in conditions such as gout and hyperuricemia . The structural characteristics of 3-methyl-2,6-dioxo derivatives allow for effective interaction with enzyme active sites.

Case Studies

The biological activity of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : By binding to active sites of key enzymes involved in viral replication and cancer proliferation.

- Molecular Interactions : The compound's structure allows for effective interactions with protein targets through hydrogen bonding and hydrophobic interactions.

- Regulatory Pathways : Modulation of signaling pathways that control cell growth and apoptosis.

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, and how can reaction yields be optimized?

The synthesis typically involves cyclocondensation of substituted pyrimidine precursors. For example, analogous compounds like 5-fluoroorotic acid are synthesized via nucleophilic substitution or cyclization reactions under controlled pH and temperature . Optimization strategies include:

- Catalyst selection : Use of triethylamine to facilitate deprotonation and intermediate stabilization .

- Solvent systems : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98% achieved in similar pyrimidine derivatives) .

Yields range from 60–95%, depending on substituent reactivity and steric effects .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : NMR (400 MHz, DMSO-) resolves methyl groups (δ 2.56 ppm) and aromatic protons (δ 7.57–8.69 ppm) in related pyrimidine derivatives .

- Mass spectrometry : ESI-MS confirms molecular ions (e.g., [M+1] at m/z 311.1 for analogs) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97% achievable) .

- X-ray crystallography : Resolves hydrogen-bonding networks critical for crystal packing .

Q. How does the hydrogen-bonding network influence the compound’s crystallographic properties?

The compound’s planar pyrimidine ring and carboxylic acid group enable extensive intermolecular hydrogen bonding. Graph set analysis (e.g., R(8) motifs) reveals dimeric interactions between carbonyl oxygen and NH groups, stabilizing the crystal lattice . Such patterns are comparable to orotic acid derivatives, which form layered structures via O–H···O and N–H···O bonds .

Advanced Research Questions

Q. What role does this compound play as a nucleating agent in polylactide (PLA) blends, and how is its efficacy evaluated?

3-Methylorotic acid acts as a bio-based nucleating agent in PLA due to its high melting point (>300°C) and hydrogen-bonding capacity, which promotes crystallinity . Methodological evaluation includes:

- Differential Scanning Calorimetry (DSC) : Measures crystallization temperature () and degree of crystallinity ().

- Polarized Optical Microscopy (POM) : Visualizes spherulite formation kinetics .

- Mechanical testing : Tensile strength and modulus improvements correlate with enhancements (reported up to 40% in PLA/OA blends) .

Q. How do structural modifications (e.g., fluorination) impact the compound’s bioactivity or physicochemical properties?

Comparative studies with analogs like 5-fluoroorotic acid (5-FOA) reveal:

- Metabolic interference : 5-FOA inhibits pyrimidine biosynthesis in yeast (URA3 gene selection) .

- Thermal stability : Fluorination increases melting points (e.g., 5-FOA: ~258°C vs. ~300°C for non-fluorinated derivatives) .

- Solubility : Electron-withdrawing groups (e.g., -F) reduce aqueous solubility but enhance lipid membrane permeability .

Q. What mechanistic insights explain its reactivity in nucleophilic or electrophilic substitution reactions?

The electron-deficient pyrimidine ring directs electrophilic attacks to the 5-position, while the carboxylic acid group facilitates deprotonation for nucleophilic substitutions. For example:

- Thiomethyl elimination : Oxidative desulfurization of 5-(methylthio) derivatives proceeds via sulfoxide intermediates, as shown in analogous barbituric acid systems .

- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura reactions with boronic acids require protection of the carboxylic acid group to prevent catalyst poisoning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.